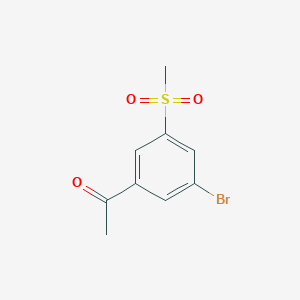![molecular formula C21H18O3 B12855499 4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)
4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. It is characterized by the presence of a benzyloxy group, a methoxy group, and an aldehyde functional group attached to a biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde typically involves the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar condensation reactions with optimized conditions for higher yields and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 4-(benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is not fully understood. its biological activities are likely related to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but lacks the biphenyl moiety.
4-(Benzyloxy)-3’-hydroxy[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(Benzyloxy)-3’-methoxy[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its benzyloxy, methoxy, and aldehyde functional groups attached to a biphenyl structure. This unique combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H18O3 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-(3-methoxyphenyl)-2-phenylmethoxybenzaldehyde |
InChI |
InChI=1S/C21H18O3/c1-23-20-9-5-8-17(13-20)18-10-11-21(19(12-18)14-22)24-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Clé InChI |
YBHLVRCKUZCVNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




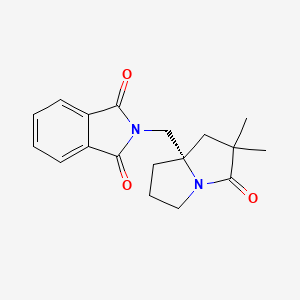
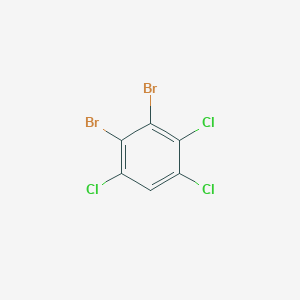

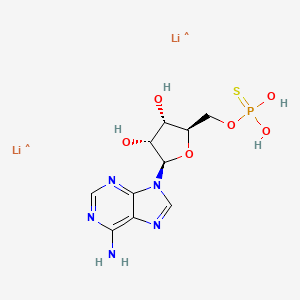
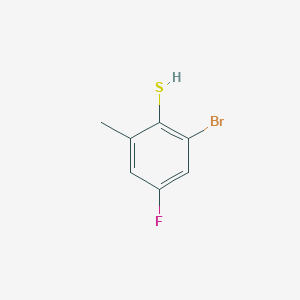
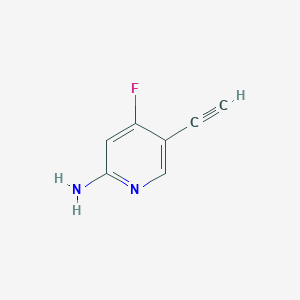
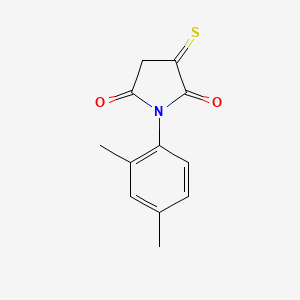
![9-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]purin-6-amine](/img/structure/B12855513.png)
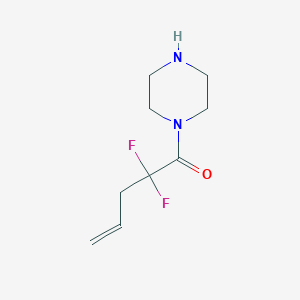
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
